
(4E)-TCO-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-TCO-NHS ester, also known as (4E)-trans-cyclooctene-N-hydroxysuccinimide ester, is a chemical compound widely used in bioconjugation and click chemistry. This compound is particularly valued for its ability to react with primary amines, forming stable amide bonds. The (4E)-trans-cyclooctene moiety is known for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a crucial component in various biochemical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-TCO-NHS ester typically involves the following steps:
Formation of (4E)-trans-cyclooctene: This is achieved through the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst.
Activation with N-hydroxysuccinimide (NHS): The (4E)-trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
The reaction conditions generally involve:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(4E)-TCO-NHS ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with primary amines to form stable amide bonds.
Strain-promoted azide-alkyne cycloaddition (SPAAC): The (4E)-trans-cyclooctene moiety reacts with azides to form triazoles.
Common Reagents and Conditions
Primary Amines: For nucleophilic substitution reactions.
Azides: For SPAAC reactions.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran, or dimethyl sulfoxide.
Catalysts: Ruthenium-based catalysts for the initial formation of (4E)-trans-cyclooctene.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Triazoles: Formed from SPAAC reactions with azides.
Scientific Research Applications
(4E)-TCO-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to label proteins, antibodies, and other biomolecules with fluorescent dyes or other tags.
Click Chemistry: Facilitates the rapid and efficient formation of covalent bonds between biomolecules.
Drug Delivery: Used in the development of targeted drug delivery systems.
Imaging: Employed in the synthesis of imaging agents for use in techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Nanotechnology: Utilized in the functionalization of nanoparticles for various biomedical applications.
Mechanism of Action
The mechanism of action of (4E)-TCO-NHS ester involves:
Nucleophilic Attack: The primary amine nucleophile attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.
Strain-Promoted Cycloaddition: The (4E)-trans-cyclooctene moiety undergoes a strain-promoted cycloaddition with azides, forming triazoles without the need for a copper catalyst.
Comparison with Similar Compounds
Similar Compounds
(Z)-Cyclooctene-NHS ester: Similar in structure but with a different geometric configuration.
Dibenzocyclooctyne-NHS ester: Another compound used in SPAAC reactions but with a different ring structure.
Methyltetrazine-NHS ester: Used in bioorthogonal reactions but with a different reactive group.
Uniqueness
(4E)-TCO-NHS ester is unique due to its:
High Reactivity: The (4E)-trans-cyclooctene moiety is highly reactive in SPAAC reactions, allowing for rapid and efficient bioconjugation.
Strain-Promoted Reactions: Unlike other cyclooctene derivatives, this compound does not require a copper catalyst for cycloaddition reactions, making it more suitable for biological applications.
Properties
IUPAC Name |
cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
![2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid;sodium hydride;tetrahydrate](/img/structure/B8114472.png)
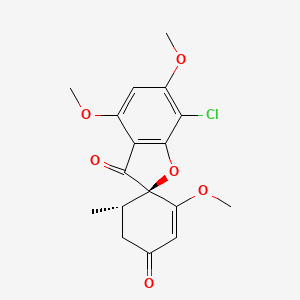
![[(4R,5R,6R,7S,9S,10S,11Z,13Z,16S)-6-[(2R,3S,4S,5R,6S)-4-(dimethylamino)-3-hydroxy-5-[(2R,4S,5R,6R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B8114479.png)
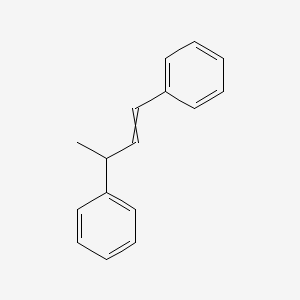
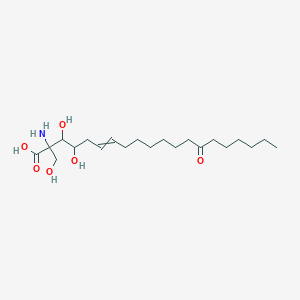
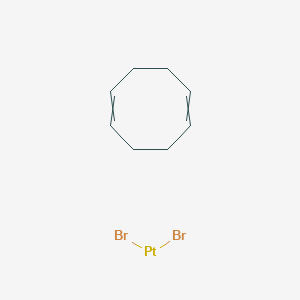

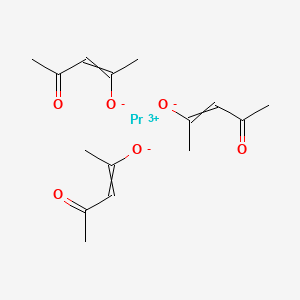
![2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8114525.png)
![disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8114531.png)
![tetrasodium;4-amino-5-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8114543.png)
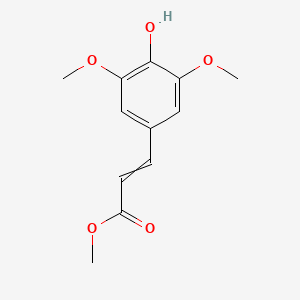
![1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B8114570.png)
